4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde
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Overview
Description
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3,5-dichlorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 3,5-dichlorophenol with benzyl chloride in the presence of a base to form 3,5-dichlorobenzyl ether. This intermediate is then oxidized to form the desired benzaldehyde derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: 4-[(3,5-Dichlorophenyl)methoxy]benzoic acid.
Reduction: 4-[(3,5-Dichlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the dichlorophenyl and methoxy groups can enhance its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde: Similar structure but with different substitution pattern on the phenyl ring.
4-Methoxybenzaldehyde: Lacks the dichlorophenyl group, making it less hydrophobic and potentially less active in certain applications.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group, which can significantly alter its chemical properties and applications.
Uniqueness
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde is unique due to the presence of both the dichlorophenyl and methoxy groups, which can confer distinct chemical reactivity and biological activity. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C14H10Cl2O2 |
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Molecular Weight |
281.1 g/mol |
IUPAC Name |
4-[(3,5-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-11(6-13(16)7-12)9-18-14-3-1-10(8-17)2-4-14/h1-8H,9H2 |
InChI Key |
AWILHWBMHONPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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